molecular formula C25H29N3O3 B2707191 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-phenylbutanoyl)piperidine CAS No. 1775297-98-7

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-phenylbutanoyl)piperidine

Cat. No.: B2707191
CAS No.: 1775297-98-7
M. Wt: 419.525
InChI Key: LHSASBSGYDGWAB-UHFFFAOYSA-N
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Description

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-phenylbutanoyl)piperidine is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 419.525. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research indicates that derivatives involving 1,2,4-oxadiazole and piperidine structures, including compounds similar to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel triazole derivatives with potential antimicrobial activities against various microorganisms, highlighting the structural relevance of 1,2,4-oxadiazole in developing therapeutic agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Pharmacological Evaluation

Lalinde et al. (1990) explored the analgesic activity of 3-methyl-4-(N-phenyl amido)piperidines, revealing significant analgesic potency and short action duration, underscoring the potential of piperidine derivatives in pain management (Lalinde, Moliterni, Wright, Spencer, Ossipov, Spaulding, & Rudo, 1990).

Crystal Structure and DFT Calculations

Kumara et al. (2017) synthesized and conducted X-ray diffraction studies and DFT calculations on novel oxadiazol-piperazine derivatives, offering insights into their structural characteristics and reactivity. Such research aids in understanding the molecular architecture and potential reactivity pathways of these compounds (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).

Receptor Interactions

Studies on receptor ligands, such as GR127935, explore the interaction of similar structures with 5-HT receptors, providing a basis for developing therapeutic agents targeting neurological pathways. Vries et al. (1997) investigated the selectivity of GR127935 against functional responses mediated by various 5-HT receptors, contributing to our understanding of receptor-ligand dynamics (Vries, Apaydin, Villalón, Heiligers, & Saxena, 1997).

Properties

IUPAC Name

1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-30-22-12-10-21(11-13-22)25-26-23(31-27-25)18-20-14-16-28(17-15-20)24(29)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-13,20H,5,8-9,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSASBSGYDGWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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